molecular formula C18H21FN2 B5156014 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate

2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate

Cat. No. B5156014
M. Wt: 284.4 g/mol
InChI Key: SLDHPVWRACWJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as ABT-594, is a potent agonist of nicotinic acetylcholine receptors and has been studied for its potential use in the treatment of various neurological disorders. In

Mechanism of Action

2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate acts as a potent agonist of nicotinic acetylcholine receptors, specifically the α4β2 subtype. This leads to the activation of the receptor and subsequent release of neurotransmitters such as dopamine and serotonin. The activation of these receptors is thought to contribute to the analgesic effects of 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate.
Biochemical and Physiological Effects:
2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, it has been shown to have antidepressant effects in animal models. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate in lab experiments is its potency and selectivity for nicotinic acetylcholine receptors. This allows for more precise targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate in lab experiments is its potential toxicity. Careful dosing and monitoring is necessary to ensure the safety of animals used in experiments.

Future Directions

There are several potential future directions for research on 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate. One area of interest is its potential use in the treatment of chronic pain conditions in humans. Additionally, further research is needed to fully understand the mechanism of action of 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate and its effects on neurotransmitter systems. Finally, there is potential for the development of novel compounds based on the structure of 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate with improved potency and selectivity for nicotinic acetylcholine receptors.

Synthesis Methods

The synthesis method of 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate involves several steps. Firstly, 4-fluorobenzyl chloride is reacted with piperidine to form 4-(4-fluorobenzyl)-1-piperidine. This intermediate is then reacted with 2-chloromethylpyridine to form 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine. Finally, the compound is converted to its trifluoroacetate salt form.

Scientific Research Applications

2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate has been extensively studied for its potential use in scientific research. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain conditions. Additionally, 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate has been studied for its potential use in the treatment of nicotine addiction and other neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c19-17-6-4-15(5-7-17)13-16-8-11-21(12-9-16)14-18-3-1-2-10-20-18/h1-7,10,16H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDHPVWRACWJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-Fluorobenzyl)-1-piperidinyl]methyl}pyridine

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